![molecular formula C23H23N5O3S B2865459 N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895791-81-8](/img/structure/B2865459.png)
N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : A study by El‐Kazak and Ibrahim (2013) highlights the synthesis of polynuclear pyrido and thiazolo triazoles with antimicrobial screening. This research underscores the potential of such compounds in antimicrobial applications (El‐Kazak & Ibrahim, 2013).
Central Nervous System Penetrability
- CNS Penetration and Receptor Antagonism : Rosen et al. (1990) synthesized a highly potent 5-HT3 receptor antagonist with effective penetration of the blood-brain barrier, demonstrating its utility in CNS-related studies (Rosen et al., 1990).
Pharmaceutical Applications
- Pharmacological Potential of Pyrazole and 1,2,4-Triazole Derivatives : Fedotov, Hotsulia, and Panasenko (2022) discuss the significant pharmacological potential of pyrazole and 1,2,4-triazole derivatives, essential for the development of new pharmaceuticals (Fedotov, Hotsulia, & Panasenko, 2022).
Antiproliferative Activity
- Synthesis and Antiproliferative Screening : Narayana, Raj, and Sarojini (2010) synthesized new thiazolo triazoles and evaluated their antiproliferative activity, highlighting their potential in cancer research (Narayana, Raj, & Sarojini, 2010).
Antimicrobial Ligands
- Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands : Vinusha et al. (2015) synthesized Schiff bases with demonstrated antibacterial and antifungal activities, indicating their application in developing antimicrobial agents (Vinusha et al., 2015).
Radioligand Development
- Evaluation of Radioligands for Receptor Studies : Hume et al. (1994) evaluated WAY-100635 as a prospective radioligand for positron emission tomography (PET), useful in clinical and pharmacological investigations (Hume et al., 1994).
Enzyme Inhibition
- Selective 5-Lipoxygenase Inhibitors : Bird et al. (1991) explored the development of (methoxyalkyl)thiazoles as selective enzyme inhibitors, significant in medical research (Bird et al., 1991).
Fused Derivatives with Antimicrobial Activities
- Synthesis of Fused Derivatives : Wardkhan et al. (2008) synthesized thiazoles and their fused derivatives, demonstrating their antimicrobial activities against various bacterial and fungal species (Wardkhan et al., 2008).
Anti-Tumor Agents
- Bis-Pyrazolyl-Thiazoles as Anti-Tumor Agents : Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles and evaluated them for anti-tumor activities, showcasing their potential in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Eigenschaften
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-8-9-19(31-3)18(12-14)25-22(30)21(29)24-11-10-16-13-32-23-26-20(27-28(16)23)17-7-5-4-6-15(17)2/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSZJERNSJPUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

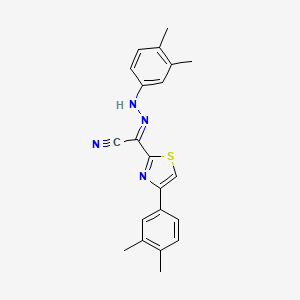
![2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2865377.png)

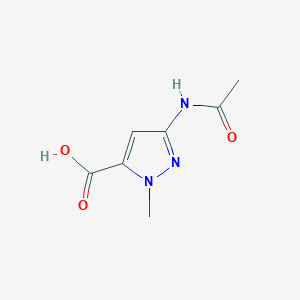
![N-[1-[[4-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2865381.png)

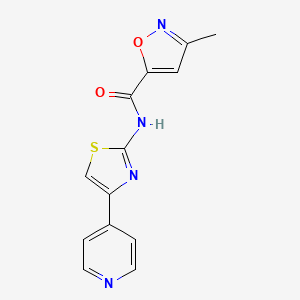
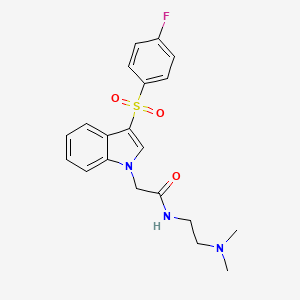
![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2865390.png)
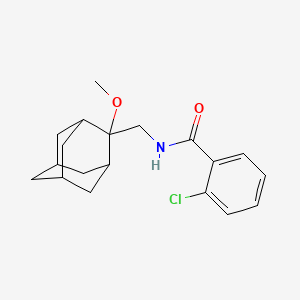
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2865394.png)
![4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid](/img/structure/B2865395.png)
![N-(2,4-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2865396.png)
